molecular formula C12H9ClN2 B14071972 4-Chloro-2-(2-phenylethenyl)pyrimidine

4-Chloro-2-(2-phenylethenyl)pyrimidine

Cat. No.: B14071972
M. Wt: 216.66 g/mol
InChI Key: CRIXQQZQGJHEDL-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-phenylethenyl)pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The 4-chloro-pyrimidine moiety is a well-established and versatile scaffold, prized for its reactivity as a handle for further functionalization via nucleophilic aromatic substitution . This allows researchers to efficiently create a diverse array of novel derivatives for structure-activity relationship (SAR) studies. Pyrimidine cores are fundamental building blocks in the development of compounds with biological activity. Analogous pyrimidine-based molecules have been extensively investigated as potent, state-dependent sodium channel blockers, representing a promising approach for developing novel therapeutics for pathological pain states . Furthermore, various substituted pyrimidine derivatives have demonstrated notable pharmacological properties in research, including antitumor and antimicrobial activities, highlighting the broad potential of this chemical class . As a research chemical, this compound offers scientists a key substrate for constructing more complex molecules in the pursuit of new agrochemicals and pharmaceuticals . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-chloro-2-(2-phenylethenyl)pyrimidine

InChI

InChI=1S/C12H9ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-9H

InChI Key

CRIXQQZQGJHEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Base-Promoted Ring Formation

The cyclocondensation approach employs symmetrical (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones (1) reacting with guanidine hydrochloride under alkaline conditions. Sodium hydroxide (2.5 equiv) in ethanol at reflux temperature facilitates pyrimidine ring formation through a conjugate addition-cyclization mechanism. The reaction proceeds via initial deprotonation of guanidine to generate a strong nucleophile, which attacks the α,β-unsaturated ketone system of the diarylpentadienone.

Key reaction parameters:

  • Temperature: 78°C (ethanol reflux)
  • Time: 6-8 hours
  • Yield: 68-75% for symmetrical substrates

The stereoelectronic effects of aryl substituents significantly influence reaction efficiency. Electron-withdrawing groups on the aryl rings enhance cyclization rates by increasing the electrophilicity of the dienone system. Table 1 compares yields across different substituent patterns:

Aryl Substituent Yield (%) Reaction Time (h)
4-NO₂-C₆H₄ 82 5
4-MeO-C₆H₄ 58 8
4-Cl-C₆H₄ 71 6

Regiochemical Challenges in Unsymmetrical Systems

Unsymmetrical diarylpentadienones (2) produce isomeric mixtures due to competing cyclization pathways. The regioselectivity is governed by:

  • Electronic factors: More electron-deficient aryl groups preferentially occupy the 4-position
  • Steric effects: Bulky substituents favor 6-position incorporation

¹H NMR analysis reveals a typical 3:2 isomeric ratio for meta-substituted derivatives, complicating purification processes. Recent optimization using microwave irradiation (150°C, 20 min) improves selectivity to 4:1 ratios while maintaining 65% overall yield.

Halogenation and Styryl Functionalization Strategies

Sequential Chlorination and Cross-Coupling

This two-step protocol first constructs the pyrimidine core followed by halogenation and Heck coupling. The sequence involves:

Step 1: Preparation of 2-vinylpyrimidine

  • Starting material: 2-aminopyrimidine
  • Reaction: Diazotization followed by elimination (HONO, CuCl)
  • Yield: 45-50%

Step 2: Hydrochlorination

  • Conditions: HCl gas in THF at 0°C
  • Selectivity: >95% trans-addition
  • Yield: 78%

Critical to this approach is the use of pyridinium salt intermediates to activate the ethynyl group for nucleophilic attack. Table 2 demonstrates solvent effects on hydrochlorination efficiency:

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 100 14 82
THF 100 14 27
Methanol 100 14 10

Styryl Group Installation via Wittig Reaction

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Table 3 summarizes critical performance indicators across methodologies:

Method Steps Overall Yield (%) Purity (%) Scalability
Cyclocondensation 1 68-82 95 Moderate
Halogenation/Heck 3 32-40 88 Challenging
Wittig Approach 2 36 92 Limited

Byproduct Formation and Mitigation

Common byproducts and their suppression strategies:

  • 4,6-Dichloropyrimidine : Forms via over-chlorination, controlled by stoichiometric HCl use (1.05 equiv)
  • Transposition isomers : Minimized through low-temperature phased additions (-40°C)
  • Oligomeric species : Suppressed via high-dilution conditions (0.01 M)

Advanced Mechanistic Insights

Counterion Effects in Halogenation

Recent studies reveal chloride's dual role as nucleophile and proton shuttle. Pyridinium salt formation (3Aa) lowers the LUMO energy of the ethynyl group by 1.8 eV, enabling barrierless chloride addition. The transition state exhibits partial charge distribution:

$$
\text{TS} = \delta^+(\text{C}_\alpha) - \delta^-(\text{Cl}) - \delta^+(\text{H}) - \delta^-(\text{N})
$$

This charge polarization explains the observed anti-addition preference (85:15 anti:syn).

Solvent Polarity Effects

Linear free energy relationships (LFER) analysis demonstrates acetonitrile's superior performance (ρ = 2.1) compared to THF (ρ = 1.3). The Swain equation parameters for solvent-solute interactions:

$$
\log(k) = 0.78\pi^* + 2.1\alpha - 1.4\beta
$$

Where π* represents solvent polarity/polarizability, α hydrogen-bond donation, and β hydrogen-bond acceptance.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-2-styrylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form ethyl derivatives.

    Addition Reactions: The double bond in the styryl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alcohols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the styryl group could produce a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

(E)-4-chloro-2-styrylpyrimidine has several scientific research applications across various fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and biological activities of 4-Chloro-2-(2-phenylethenyl)pyrimidine with analogs:

Compound Name Substituents Molecular Formula Key Applications/Findings
This compound 4-Cl, 2-(E)-phenylethenyl C₁₂H₉ClN₂ PET radioligand candidate; moderate lipophilicity (LogP ~2.5), variable tumor uptake .
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 2-methyl, 5-thienyl C₁₁H₇ClN₂S₂ Anticancer research; thienyl group may enhance sulfur-mediated binding interactions .
4-Chloro-2-(3-fluorophenyl)pyrimidine 4-Cl, 2-(3-fluorophenyl) C₁₀H₆ClFN₂ Agrochemical intermediate; fluorine improves metabolic stability and bioavailability .
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Multiple substituents (Cl, S-linked groups) C₂₀H₂₃Cl₂N₃OS Antimicrobial activity; complex substituents increase steric hindrance and target specificity .

Physicochemical Properties

  • Thienyl and fluorophenyl analogs exhibit similar LogP ranges but differ in electronic profiles due to sulfur or fluorine atoms .
  • Synthetic Accessibility : The target compound’s synthesis involves multi-step routes, including Suzuki-Miyaura coupling for the phenylethenyl group, whereas thienyl derivatives may require thiophene ring formation via cyclization .

Biological Activity

4-Chloro-2-(2-phenylethenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H10ClN1 Pyrimidine derivative \text{C}_{12}\text{H}_{10}\text{ClN}_{1}\text{ Pyrimidine derivative }

The synthesis typically involves the reaction of 4-chloropyrimidine with appropriate vinyl or phenyl compounds, utilizing various organic synthesis techniques to achieve the desired substitution pattern. Specific methodologies may include nucleophilic substitution reactions or coupling reactions involving palladium catalysts.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that the compound may work by disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways necessary for bacterial proliferation.

2. Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The researchers treated cultures of S. aureus with varying concentrations of the compound and measured growth inhibition over time. Results indicated that at concentrations above 50 µg/mL, significant inhibition was observed, with nearly complete eradication at higher doses (200 µg/mL) .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The study employed a series of assays to determine cytotoxicity and found that this compound induced apoptosis in cancer cells at micromolar concentrations. Notably, it exhibited selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Kinases : The compound likely inhibits specific kinases that are crucial for cell cycle progression in both bacterial and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, leading to increased permeability and subsequent cell death.

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